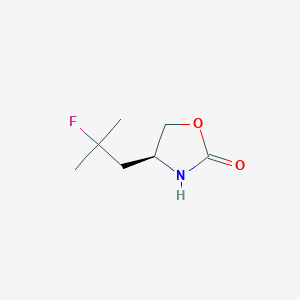

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum exhibits characteristic peaks:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Computational Modeling of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict the optimized geometry with a bond length of 1.34 Å for the C=O group and 1.47 Å for the C-F bond. The HOMO-LUMO gap of 5.2 eV indicates moderate reactivity, localized on the oxazolidinone ring and fluorinated substituent.

| Computational Parameter | Value |

|---|---|

| HOMO energy | -6.8 eV |

| LUMO energy | -1.6 eV |

| Dipole moment | 3.1 D |

| Solubility (logP) | 1.23 |

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic zones near the fluorine atom. These properties align with its role as a synthetic intermediate in pharmaceuticals.

Properties

IUPAC Name |

(4S)-4-(2-fluoro-2-methylpropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSZLVOTZJKVKZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1COC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@H]1COC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236657 | |

| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603142-91-2 | |

| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603142-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, which has garnered attention for its significant biological activity, particularly as an antibiotic agent. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 161.17 g/mol

- Structure : The compound features a fluorinated alkyl side chain, which enhances its lipophilicity and biological activity compared to non-fluorinated analogues.

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This interaction prevents the formation of functional ribosomes necessary for bacterial growth and replication, making it particularly effective against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Efficacy

The primary biological activity of (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one lies in its antimicrobial properties:

- Effective Against :

- Gram-positive bacteria

- Resistant bacterial strains (e.g., MRSA)

Research indicates that this compound exhibits potent activity against various resistant strains due to its unique binding characteristics and structural modifications that enhance its efficacy .

Comparative Analysis with Other Oxazolidinones

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Linezolid | First approved oxazolidinone antibiotic | Broad-spectrum activity against Gram-positive bacteria |

| Tedizolid | Newer derivative with improved potency | Reduced side effects compared to linezolid |

| (S)-Methyloxazolidinone | Contains a methyl group instead of a fluorinated propyl | Less potent against resistant bacteria |

The fluorinated side chain in (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is crucial for enhancing its antibacterial potency compared to these similar compounds.

Case Studies and Research Findings

-

Structure-Uptake Relationship Studies :

A study investigated the structure–activity relationships (SAR) of oxazolidinones, revealing that modifications in molecular structure significantly impact their accumulation in bacterial cells and overall antimicrobial efficacy. The study highlighted that specific structural motifs could hinder membrane permeation and efflux mechanisms, which are critical for effective drug delivery . -

Clinical Relevance :

Clinical trials have shown that oxazolidinones, including (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one, are effective in treating infections caused by resistant strains. This is particularly relevant as antibiotic resistance continues to be a major public health concern . -

Pharmacokinetic Parameters :

The pharmacokinetics of oxazolidinones indicate rapid absorption and extensive bioavailability after oral administration. For instance, maximum plasma concentrations are typically reached within 1 to 2 hours post-dosing, with a half-life ranging from 4.5 to 5.5 hours .

Scientific Research Applications

Antimicrobial Efficacy

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one exhibits potent activity against various Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to:

- High binding affinity to the 23S rRNA of the ribosomal subunit.

- Enhanced lipophilicity , allowing better penetration through bacterial membranes.

Comparative Analysis of Antimicrobial Activity

| Compound Name | MIC (mg/mL) against MRSA | Unique Features |

|---|---|---|

| (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one | < 1 | High potency against resistant strains |

| Linezolid | 2 | First approved oxazolidinone antibiotic |

| Tedizolid | 0.5 | Improved potency and reduced side effects |

Structure-Uptake Relationship Studies

Research has demonstrated that modifications in the molecular structure of oxazolidinones significantly impact their accumulation in bacterial cells. For instance, studies indicate that introducing electron-withdrawing groups enhances antibacterial activity by improving membrane permeability and reducing efflux mechanisms.

Clinical Relevance

Clinical trials have highlighted the efficacy of oxazolidinones, including (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one, in treating infections caused by resistant bacterial strains. These findings are crucial amid increasing global concerns regarding antibiotic resistance .

Pharmacokinetic Parameters

Pharmacokinetic studies reveal that oxazolidinones are rapidly absorbed with extensive bioavailability after oral administration. The maximum plasma concentrations are typically reached within 1 to 2 hours post-dosing, with a half-life ranging from 4.5 to 5.5 hours.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

Oxazolidin-2-ones are versatile scaffolds; substituent variations significantly alter their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Stereochemical and Reactivity Comparisons

- Chiral Auxiliary Utility: Fluorinated oxazolidinones like (4S,5R)-4-iso-Propyl-5-(perfluorooctyl)oxazolidin-2-one () are used in fluorous synthesis due to their phase-separation properties. In contrast, (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one lacks a long fluorocarbon chain, making it less suitable for fluorous applications but more compatible with standard organic solvents .

- Synthetic Reactivity :

The nitro group in (S)-4-(4-nitrobenzyl)oxazolidin-2-one () facilitates reduction to an amine, enabling downstream functionalization (e.g., Zolmitriptan synthesis). The fluorine in the target compound, however, is less reactive, favoring stability in harsh conditions . - Hydrogen Bonding :

Compounds like (S)-4-(hydroxymethyl)oxazolidin-2-one () exhibit strong hydrogen-bonding capacity, enhancing solubility in polar solvents. The target compound’s fluorine atom, while electronegative, contributes less to hydrogen bonding compared to hydroxyl groups .

Physicochemical Properties

- Lipophilicity :

The 2-fluoro-2-methylpropyl group increases logP compared to polar derivatives (e.g., hydroxymethyl) but remains less lipophilic than perfluorooctyl-containing analogs (). - Thermal Stability : Fluorinated aliphatic chains enhance thermal stability relative to nitrobenzyl derivatives, which may decompose under reductive conditions ().

Preparation Methods

Synthetic Pathways

Several synthetic methods have been developed for the preparation of (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one. These methods aim to retain the desired chirality and optimize yield and purity.

General Synthetic Approach

The synthesis typically involves the following steps:

- Starting Material Selection : The synthesis begins with an appropriate chiral precursor, such as a fluorinated alcohol or amine.

- Formation of Oxazolidinone Ring : Cyclization reactions are employed to form the oxazolidinone backbone. This step often involves the use of carbonyl compounds and nucleophilic reagents.

- Introduction of Fluorinated Side Chain : The fluorinated substituent is introduced via alkylation or substitution reactions using fluorinated alkyl halides.

- Purification : The final product is purified through recrystallization or chromatographic techniques to ensure high optical purity.

Optimization of Reaction Conditions

Research indicates that reaction conditions significantly influence the efficiency and yield of the synthesis. Key parameters include:

- Temperature : Controlled heating is essential during cyclization to prevent side reactions.

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.

- Catalysts : Acid or base catalysts are often used to facilitate cyclization and substitution reactions.

Below is a summary of reaction conditions typically used in the synthesis:

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | Carbonyl compound + amine | 50–80 | 85–90 | >95 |

| Fluorinated side chain addition | Fluoroalkyl halide + base | 20–40 | 70–80 | >95 |

| Purification | Chromatography/Recrystallization | Room temperature | N/A | >99 |

Analytical Techniques

Accurate characterization of (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is crucial for confirming its structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$, $$ ^{13}C $$, and $$ ^{19}F $$ NMR spectroscopy verify the oxazolidinone ring and fluorinated substituent.

- Mass Spectrometry (MS) : Confirms molecular weight (161.17 g/mol).

- Infrared Spectroscopy (IR) : Identifies functional groups such as carbonyl and amine.

Challenges in Synthesis

The primary challenges in synthesizing this compound include:

- Maintaining chirality during cyclization and substitution steps.

- Ensuring high yield while minimizing side reactions.

- Optimizing reaction conditions to enhance scalability for industrial production.

Applications

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one serves as a key intermediate in developing antibiotics targeting resistant bacterial strains. Its unique structure also makes it valuable in asymmetric synthesis as a chiral auxiliary.

Q & A

Q. Why do certain oxazolidinone derivatives resist hydrolysis despite theoretical feasibility?

- Methodological Answer : Steric shielding by the 2-fluoro-2-methylpropyl group or resonance stabilization of the carbonyl group can impede nucleophilic attack. Alternative strategies, such as enzymatic catalysis (e.g., lipases) or photoredox activation, may overcome kinetic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.